Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate
Overview
Description
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a chemical compound with the molecular formula C10H10N2O2 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves several steps. N-Boc-4-aminopyrazole-5-carbaldehydes react with methyl 3,3-dimethoxypropanoate or β-keto esters in acetic acid under reflux to form methyl (ethyl) pyrazolo [4,3- b ]pyridine-6-carboxylates, which were converted to the corresponding tert-butyl carboxylates via intermediate carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring fused with a pyridine ring . The pyrazole ring is a five-membered ring with two adjacent nitrogen atoms, and the pyridine ring is a six-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone and its derivatives in EtOH under reflux under the conditions of basic catalysis with piperidine or KOH gave a series of 1,3,6-trisubstituted pyrazolo [3,4- b ]pyridines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 190.2 . It is a solid or liquid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its InChI Code is 1S/C10H10N2O2/c1-2-14-10 (13)8-4-3-7-12-9 (8)5-6-11-12/h3-7H,2H2,1H3 .Scientific Research Applications
1. Synthesis of Fluorescent Derivatives
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is used in the synthesis of fluorescent derivatives. A study presented the cascade reaction of ethyl pyrazole-5-carboxylate with α, β-unsaturated ester, leading to 4-hydroxy pyrazolo[1,5-a]pyridine derivatives with strong fluorescence in solutions (Yan et al., 2018).
2. Precursor in Condensed Pyrazoles Synthesis
Ethyl 3‐ and 5‐Triflyloxy‐1H‐pyrazole‐4‐carboxylates are used as precursors in Sonogashira-type cross-coupling reactions to obtain condensed pyrazoles such as pyrano[4,3-c]pyrazol-4(1H)-ones and pyrazolo[4,3-c]pyridin-4-ones, showcasing the versatility of these compounds in complex organic syntheses (Arbačiauskienė et al., 2011).
3. Use in Novel Pyrazoloazines Synthesis
This compound is instrumental in the synthesis of new pyrazoloazines, compounds extremely useful in agriculture and medicine. This synthesis involves diazotization, coupling with activated methylene compounds, and cyclization (Youssef et al., 2001).
4. Synthesis of Polyfunctionally Substituted Heteroaromatics
This compound is also used in the synthesis of a variety of pyrazolo[1,5-a]pyrimidines. The use of pressure as a green technology in the synthesis process highlights the compound's role in the development of environmentally friendly synthetic methods (AlMarzouq et al., 2016).
5. Application in Fluorophore Synthesis
This compound's unique reactivity has been exploited for the synthesis of trifluoromethylated pyrazolo[1,5-a]pyrimidine, found to be a novel fluorescent molecule with strong fluorescence intensity, indicating its potential use as an attractive fluorophore (Wu et al., 2006).
Safety and Hazards
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
Ethyl pyrazolo[1,5-a]pyridine-4-carboxylate is a compound with a complex mechanism of action. Related pyrazolo-pyrimidine compounds have been found to inhibit several important proteins, such as cyclin-dependent kinase1, hiv reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (il-6), tumor necrosis factor alpha (tnf-), phosphodiesterase-4, and nad(p)h oxidases .
Mode of Action
It is known that related pyrazolo-pyrimidine compounds interact with their targets by binding to the active sites of these proteins, thereby inhibiting their function .
Biochemical Pathways
Related pyrazolo-pyrimidine compounds have been found to affect various biochemical pathways, including those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Result of Action
Related pyrazolo-pyrimidine compounds have been found to have various effects, including inhibition of cell proliferation, reduction of viral replication, modulation of inflammatory responses, and reduction of oxidative stress .
Biochemical Analysis
Cellular Effects
Some pyrazolopyridine derivatives have been found to exhibit cytotoxic effects on certain cell lines .
Molecular Mechanism
Some pyrazolopyridines have been found to inhibit cell proliferation and phosphorylation of Akt/PKB, a downstream marker of PI3 kinase activity .
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions .
Metabolic Pathways
Pyrazolopyridines have been found to interact with various enzymes and cofactors .
Properties
IUPAC Name |
ethyl pyrazolo[1,5-a]pyridine-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-14-10(13)8-4-3-7-12-9(8)5-6-11-12/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLQOGGBMUMELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CN2C1=CC=N2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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